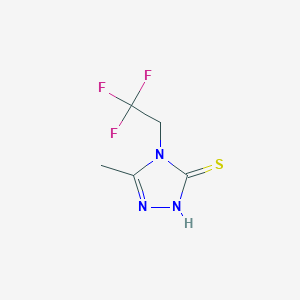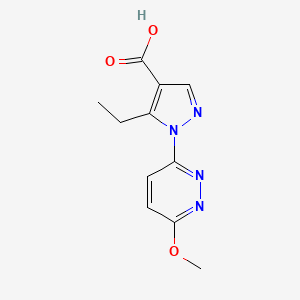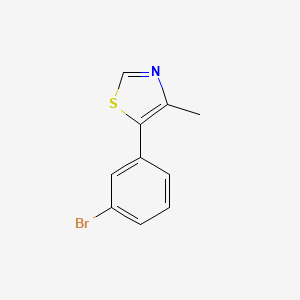
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol is a cyclobutane derivative with an amino group and a bromophenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction using reagents such as ammonia or amines under appropriate conditions.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-cyclobutane-1,2-diyldimethanol: A cyclobutane derivative with hydroxyl groups.
(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol: A bicyclic compound with a benzyl group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride: A cyclopentane derivative with an amino group.
Uniqueness
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol is unique due to its specific combination of an amino group and a bromophenyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-amino-3-(2-bromophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |
InChI Key |
ZRPMSUMOCFTEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)









![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)
